[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the coupling of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, which is then dehydrated to yield the final product . The reaction conditions often require a controlled pH environment, typically in the range of 4.0-6.0, to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and peptide synthesis
Biology: The compound is employed in protein crosslinking and nucleic acid labeling, aiding in the study of biomolecular interactions
Medicine: It is utilized in the preparation of immunoconjugates and drug delivery systems, enhancing the efficacy and targeting of therapeutic agents
Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings
Mechanism of Action
The mechanism by which [3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves the activation of carboxyl groups to form amide bonds with primary amines . This process typically involves the formation of an activated ester intermediate, which then reacts with the amine to form the desired amide bond . The molecular targets and pathways involved include various enzymes and receptors that facilitate these chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is similar in structure and function, often used in peptide synthesis and protein crosslinking.
Dicyclohexylcarbodiimide: Another carbodiimide used for similar purposes but with different solubility and reactivity properties.
Diisopropylcarbodiimide: Similar to dicyclohexylcarbodiimide but with variations in steric hindrance and reactivity.
Uniqueness
What sets [3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine apart is its specific reactivity and solubility profile, making it particularly suitable for certain biochemical applications where other carbodiimides may not be as effective .
Properties
Molecular Formula |
C14H28N4 |
---|---|
Molecular Weight |
252.40 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H28N4/c1-5-17(6-2)10-8-9-15-11-14-12-18(7-3)16-13(14)4/h12,15H,5-11H2,1-4H3 |
InChI Key |
CGJBFXZMAPLFGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCCCN(CC)CC |
Origin of Product |
United States |
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